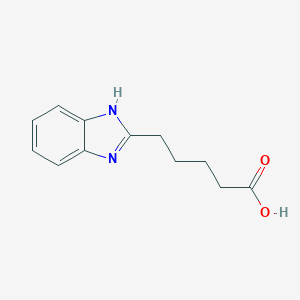

5-(1H-benzimidazol-2-yl)pentanoic acid

Descripción general

Descripción

5-(1H-benzimidazol-2-yl)pentanoic acid is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.26 g/mol . It is characterized by the presence of a benzimidazole ring attached to a pentanoic acid chain. This compound is primarily used in research settings, particularly in the fields of proteomics and biochemistry .

Métodos De Preparación

The synthesis of 5-(1H-benzimidazol-2-yl)pentanoic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of benzimidazole with a pentanoic acid derivative in the presence of a catalyst such as copper chloride (CuCl) and a ligand like N,N,N’,N’-tetramethylethylenediamine (TMEDA) in dimethyl sulfoxide (DMSO) at elevated temperatures . Industrial production methods may vary, but they generally follow similar principles of organic synthesis, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

5-(1H-benzimidazol-2-yl)pentanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carboxylic acid group to an alcohol.

Common reagents and conditions used in these reactions include organic solvents like ethanol or DMSO, and reaction temperatures ranging from room temperature to elevated temperatures, depending on the specific reaction.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

5-(1H-benzimidazol-2-yl)pentanoic acid has been explored for its potential therapeutic applications:

- Antiviral Activity : Studies indicate that compounds in this class may inhibit viral replication mechanisms, potentially serving as antiviral agents. The mechanism likely involves binding to target proteins, altering cellular pathways essential for viral proliferation .

- Antimicrobial Properties : Research has shown that benzimidazole derivatives exhibit antibacterial activity against various pathogens, including resistant strains such as Staphylococcus aureus and Escherichia coli. Molecular docking studies suggest that these compounds can effectively bind to bacterial targets, inhibiting their growth .

Biological Studies

The compound is utilized in enzyme inhibition studies and protein-ligand interaction research:

- Enzyme Inhibition : It has been reported to inhibit specific enzymes involved in metabolic pathways, which can be crucial for developing new therapeutic strategies against metabolic disorders .

- Protein-Ligand Interactions : The benzimidazole ring can form hydrogen bonds and π-π interactions with target proteins, facilitating studies on protein modulation and interaction dynamics .

Industrial Applications

In addition to its medicinal applications, this compound is also used in industrial settings:

- Material Development : The compound serves as a building block for synthesizing more complex molecules and can be used as a ligand in coordination chemistry, contributing to the development of novel materials with specific properties .

Case Study 1: Antiviral Research

A study focused on the antiviral properties of benzimidazole derivatives highlighted the efficacy of this compound against hepatitis B virus (HBV). The compound demonstrated significant inhibition of HBV surface antigen secretion with an EC50 value of 1.5 µM and a CC50 value of 24.5 µM, indicating its potential as an antiviral agent .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial effects of various benzimidazole derivatives found that this compound exhibited notable activity against Mycobacterium smegmatis and Candida albicans. The compound's ability to disrupt biofilm formation was particularly emphasized, making it a candidate for further development in treating infections associated with biofilm-forming bacteria .

Mecanismo De Acción

The mechanism of action of 5-(1H-benzimidazol-2-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can form hydrogen bonds and π-π interactions with target proteins, leading to inhibition or modulation of their activity. This compound may also participate in electron transfer processes, contributing to its biological effects .

Comparación Con Compuestos Similares

5-(1H-benzimidazol-2-yl)pentanoic acid can be compared with other benzimidazole derivatives, such as:

5-(1-Methyl-1H-benzimidazol-2-yl)pentanoic acid: This compound has a methyl group attached to the benzimidazole ring, which can influence its chemical reactivity and biological activity.

5-(1H-benzimidazol-2-yl)butanoic acid: This derivative has a shorter carbon chain, which may affect its solubility and interaction with molecular targets.

The uniqueness of this compound lies in its specific structure, which provides a balance between hydrophobic and hydrophilic properties, making it suitable for a variety of research applications.

Actividad Biológica

5-(1H-benzimidazol-2-yl)pentanoic acid (CAS No. 14678-78-5) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzimidazole moiety, which is known for its diverse pharmacological activities. Its structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 218.25 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Research indicates that compounds with a benzimidazole core can exhibit:

- Antimicrobial Activity : Targeting bacterial cell division proteins such as FtsZ, which is crucial for bacterial growth and replication.

- Anticancer Properties : Inhibiting topoisomerase I, an enzyme involved in DNA replication, thus preventing cancer cell proliferation.

Antimicrobial Effects

Numerous studies have highlighted the antimicrobial potential of benzimidazole derivatives, including this compound. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | < 1 µg/mL |

| Escherichia coli | 3.9 µg/mL |

| Candida albicans | < 1 µg/mL |

These findings suggest that this compound may be effective against both bacterial and fungal pathogens, particularly in cases of antibiotic resistance .

Anticancer Activity

Research has demonstrated that benzimidazole derivatives can inhibit cancer cell lines by disrupting cellular processes. A study on related compounds indicated that they possess significant cytotoxic effects against various cancer cell types, showing promise for further development as anticancer agents .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of benzimidazole derivatives:

- Antimicrobial Activity Study : A study reported the synthesis of various benzimidazole derivatives and their evaluation against resistant strains of Staphylococcus aureus and Candida albicans. The results indicated that certain derivatives exhibited potent antimicrobial properties, with MIC values comparable to traditional antibiotics .

- Topoisomerase Inhibition : Another study focused on the cytotoxicity of substituted benzimidazoles on human lymphoblast cell lines. The results showed that these compounds effectively inhibited topoisomerase I activity, leading to increased apoptosis in cancer cells .

- In Vivo Studies : Preliminary in vivo studies using animal models have suggested that compounds similar to this compound may reduce tumor growth and enhance survival rates in treated subjects, indicating potential therapeutic applications in oncology .

Propiedades

IUPAC Name |

5-(1H-benzimidazol-2-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c15-12(16)8-4-3-7-11-13-9-5-1-2-6-10(9)14-11/h1-2,5-6H,3-4,7-8H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVXHPONACTZBEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365341 | |

| Record name | 5-(1H-benzimidazol-2-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14678-78-5 | |

| Record name | 5-(1H-benzimidazol-2-yl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.